3-Oxo-2-[(E)-phenyldiazenyl]butanamide
Description
Structure
3D Structure
Properties
CAS No. |
142527-51-3 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-oxo-2-phenyldiazenylbutanamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15) |
InChI Key |
SJCDMSODHCQRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxo 2 E Phenyldiazenyl Butanamide and Its Analogues
Classical Azo Coupling Reactions in the Synthesis of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide Precursors
The most traditional and widely used method for synthesizing aryl azo compounds like this compound is the azo coupling reaction. This process is typically a two-step sequence involving the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner.
Diazotization of Aniline (B41778) Derivatives
Diazotization is the process of converting a primary aromatic amine, such as aniline, into a diazonium salt. byjus.com This reaction is fundamental for the synthesis of a vast array of azo compounds. researchgate.net The process is typically carried out in a cold acidic solution to form the aryldiazonium salt, which is a highly reactive intermediate. byjus.comresearchgate.net
Maintaining a low temperature, typically between 0–5 °C, is crucial during diazotization because diazonium salts are unstable and can decompose at warmer temperatures, releasing nitrogen gas and forming phenols. chemedx.orgchemguide.co.uk The stability of the resulting diazonium salt can be influenced by the substitution pattern on the aniline's aromatic ring. acs.org
A variety of aniline derivatives can be used in this process, allowing for the synthesis of a wide range of substituted azo compounds. The reaction conditions for the diazotization of several substituted anilines have been studied, often resulting in quantitative yields of the corresponding diazonium salt. acs.org
Table 1: Diazotization of Various Aniline Derivatives This table presents data on the diazotization of different aniline derivatives under specific reaction conditions.
| Aniline Derivative | Reagents & Conditions | Yield of Diazonium Salt | Source |
|---|---|---|---|
| Aniline | NO, H₂O, 1 N HCl, rt, 0.5 h | Quantitative | acs.org |
| 4-Chloroaniline | NO, H₂O, 1 N HCl, rt, 0.5 h | Quantitative | acs.org |
| 4-Bromoaniline | NO, H₂O, 1 N HCl, rt, 0.5 h | Quantitative | acs.org |
| 4-Iodoaniline | NO, H₂O, 1 N HCl, rt, 0.5 h | Quantitative | acs.org |
| 2,5-Dichloroaniline | NO, H₂O, 2 N HCl, rt, 0.5 h | Quantitative | acs.org |
Coupling with β-Ketoamide Systems (e.g., Acetoacetamides)
The second stage of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile. wikipedia.org This electrophile reacts with a nucleophilic coupling agent. For the synthesis of this compound, the coupling partner is a β-ketoamide system, specifically acetoacetamide (B46550) or its N-substituted derivatives (e.g., acetoacetanilide). rsc.orgwikipedia.org
These β-ketoamides possess an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing carbonyl groups). researchgate.netglobalresearchonline.net In the presence of a base, this methylene group is easily deprotonated to form a highly nucleophilic enolate ion. This enolate then attacks the terminal nitrogen of the diazonium salt, forming the characteristic -N=N- azo linkage. researchgate.netlibretexts.org The reaction is typically performed under mild alkaline or neutral pH conditions to facilitate the formation of the enolate while ensuring the diazonium salt remains sufficiently reactive. vulcanchem.com
The reaction between a benzenediazonium (B1195382) salt and acetoacetamide yields the target compound, this compound. The versatility of this reaction allows for the synthesis of a wide array of azo pigments by varying both the aniline derivative and the acetoacetamide derivative. rsc.org
Novel Synthetic Routes and Catalytic Approaches for Butanamide Scaffolds
While classical methods are robust, research continues into novel synthetic routes that offer improvements in efficiency, environmental impact, and versatility, particularly for constructing and functionalizing the butanamide portion of the molecule.
Microwave-Assisted Synthesis in Butanamide Functionalization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biotage.comresearchgate.net This technology can be applied to various steps in the synthesis of butanamide derivatives, including the formation of the amide bond itself. nih.gov
Direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using a catalyst and microwave irradiation. nih.gov This approach offers a green and efficient alternative to traditional methods. For instance, new azobenzene (B91143) derivatives have been synthesized in two steps with reaction times of around 20 minutes and moderate to good yields using microwave assistance. mdpi.com This rapid heating can be particularly advantageous in multi-step syntheses, allowing for the quick generation of a library of functionalized butanamides for further reaction or screening. biotage.comresearchgate.net
Oxidation Reactions of Related 3-Oxo-Butanamides
Oxidation reactions offer another pathway for modifying the 3-oxo-butanamide scaffold. A novel and unexpected oxidation of 3-oxo-butanamides has been reported using (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid as a halogen source. beilstein-journals.org This reaction leads to the cleavage of a carbon-carbon bond, transforming 3-oxo-N-phenylbutanamide into 2,2-dihalo-N-phenylacetamides in good to excellent yields. beilstein-journals.org While this specific reaction breaks down the butanamide backbone, it demonstrates a unique reactivity pathway for this class of compounds, expanding their utility as synthons. beilstein-journals.org
Furthermore, the oxidative coupling of anilines to form azo compounds is an alternative to the classical diazotization-coupling sequence. nih.gov Methods using copper(I) catalysts and specific oxidants like di-tert-butyldiaziridinone can efficiently couple various primary anilines to yield the corresponding azo compounds under mild conditions. nih.gov
Derivatization Strategies for this compound
Derivatization of the core this compound structure is a key strategy for creating analogues with tailored properties. The reactive sites on the molecule, including the active methylene group (if unsubstituted) and the amide N-H, provide opportunities for further chemical modification.
The 3-oxobutanamide moiety is a versatile building block for the synthesis of various heterocyclic compounds. researchgate.net For example, 3-oxobutanamides can react with reagents like phenyl isothiocyanate in a basic medium. The resulting intermediate can then be treated with α-halo carbonyl compounds to furnish substituted thiophenes or thiazoles. researchgate.net These derivatization reactions highlight the potential of using this compound as a precursor for more complex heterocyclic structures, which are of significant interest in medicinal and materials chemistry.
Modifications at the Phenyl Ring of the Diazenyl Group
The most common strategy for modifying the phenyl ring of the diazenyl group involves utilizing substituted anilines as starting materials for the generation of aryl diazonium salts. The Japp-Klingemann reaction mechanism begins with the diazotization of a primary arylamine (aniline or its substituted derivatives) with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgresearchgate.net This electrophilic diazonium salt is then coupled with the enolate of a β-keto-amide, like acetoacetamide. wikipedia.org
The reaction proceeds through an azo intermediate which, under the reaction conditions, undergoes cleavage of the acetyl group to yield the final hydrazone product, which exists in the more stable azo-enol tautomeric form, 3-oxo-2-[(E)-aryldiazenyl]butanamide. wikipedia.orgorganicreactions.orgresearchgate.net By selecting an appropriately substituted aniline, a wide array of functional groups can be introduced onto the phenyl ring. The electronic properties of the substituents on the aniline can influence the reactivity of the diazonium salt; electron-rich anilines may sometimes result in lower yields due to the reduced electrophilicity of the corresponding diazonium salt. researchgate.net
Table 1: Examples of Phenyl-Substituted Analogues via Japp-Klingemann Reaction
| Starting Aniline | Resulting Compound | Reference |
| Aniline | This compound | wikipedia.org |
| p-Toluidine | 3-Oxo-2-[(E)-(4-methylphenyl)diazenyl]butanamide | researchgate.net |
| p-Methoxyaniline | 2-[(E)-(4-Methoxyphenyl)diazenyl]-3-oxobutanamide | researchgate.net |
| N,N-Dimethylbenzene-1,4-diamine | 2-[(E)-(4-Dimethylaminophenyl)diazenyl]-3-oxobutanamide | researchgate.net |
Structural Variations of the Butanamide Moiety (e.g., N-substitution)
Structural diversity can also be introduced by modifying the butanamide portion of the molecule. A primary method for this is the use of N-substituted 3-oxobutanamides in the Japp-Klingemann reaction. Instead of acetoacetamide, various N-aryl or N-alkyl acetoacetamides can be employed, leading to the corresponding N-substituted final products. For example, the reaction of a diazonium salt with 3-oxo-N-phenylbutanamide yields N-phenyl-3-oxo-2-[(E)-phenyldiazenyl]butanamide. beilstein-journals.org This approach allows for the introduction of a second aromatic ring or other functional groups via the amide nitrogen.
Further modifications can be performed on the butanamide backbone after its initial synthesis. For instance, studies have shown that 3-oxo-N-phenylbutanamide derivatives can undergo oxidative cleavage of the carbon-carbon bond when treated with reagents like (diacetoxyiodo)benzene (DIB), leading to the formation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org Additionally, the active methylene group in the butanamide moiety can be a site for further reactions.
Table 2: Examples of N-Substituted Butanamide Analogues
| Butanamide Precursor | Resulting Compound Class | Reference |
| 3-Oxo-N-phenylbutanamide | N-Phenyl-3-oxo-2-(arylazo)butanamides | beilstein-journals.org |
| 3-Oxo-N-o-tolylbutanamide | N-o-Tolyl-3-oxo-2-(arylazo)butanamides | beilstein-journals.org |
| N-(2,4-Dimethoxyphenyl)-3-oxobutanamide | N-(2,4-Dimethoxyphenyl)-3-oxo-2-(arylazo)butanamides | beilstein-journals.org |
| 3-Oxo-N-(2-phenylethyl)butanamide | N-(2-Phenylethyl)-3-oxo-2-(arylazo)butanamides | scbt.com |
| N-Methyl-3-oxobutanamide | N-Methyl-3-oxo-2-(arylazo)butanamides | researchgate.net |
Introduction of Heterocyclic Systems via Condensation Reactions
The 3-oxo-2-(aryldiazenyl)butanamide scaffold is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. sciencepublishinggroup.comresearchgate.net The presence of multiple reactive sites—the carbonyl group, the amide, and the active methylene group—allows for various cyclocondensation reactions with binucleophilic reagents. researchgate.net
Pyrazoles and Pyridazines : Condensation with hydrazine (B178648) hydrate (B1144303) is a common method to form five- or six-membered heterocyclic rings. research-nexus.netrsc.org Depending on the reaction conditions and the specific substrate, this can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives. For example, arylazo derivatives of β-diketones are key intermediates in the synthesis of substituted pyrazoles and pyridazines. researchgate.netresearch-nexus.netrsc.org
Pyridines, Thiophenes, and Thiazoles : Reactions of 3-oxobutanamides and their derivatives with other reagents can yield a variety of heterocycles. Condensation with malononitrile (B47326) in the presence of a base like piperidine (B6355638) can afford substituted pyridine (B92270) derivatives. sciencepublishinggroup.comresearchgate.net The reaction with elemental sulfur and malononitrile leads to thiophene (B33073) derivatives. sciencepublishinggroup.com Furthermore, these thiophene derivatives can be elaborated into more complex fused systems like thieno[2,3-d]pyrimidines. sciencepublishinggroup.comresearchgate.net
Benzothiazoles : Condensation reactions with 2-aminothiophenols are a well-established route to 2-substituted benzothiazoles. mdpi.comresearchgate.nettku.edu.tw The aldehyde or ketone function, in this case, the acetyl carbonyl group of the butanamide moiety, reacts with the aminothiophenol to form a benzothiazoline (B1199338) intermediate, which then oxidizes to the final benzothiazole (B30560) product. mdpi.com
Table 3: Synthesis of Heterocycles from 3-Oxobutanamide Derivatives
| Reagent(s) | Resulting Heterocyclic System | Reference |
| Hydrazine Hydrate | Pyrazoles, Pyridazines | researchgate.netresearch-nexus.netrsc.org |
| Malononitrile | Pyridines | sciencepublishinggroup.comresearchgate.net |
| Malononitrile, Sulfur | Thiophenes | sciencepublishinggroup.comresearchgate.net |
| Phenyl isothiocyanate | Thiazoles | sciencepublishinggroup.com |
| 2-Aminothiophenol | Benzothiazoles | mdpi.comresearchgate.net |
| Dimethyl acetylenedicarboxylate, Triphenylphosphine | Dihydropyridazines | researchgate.net |
Spectroscopic Characterization and Elucidation of 3 Oxo 2 E Phenyldiazenyl Butanamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Oxo-2-[(E)-phenyldiazenyl]butanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with adjacent protons and can be used to determine the substitution pattern on the phenyl ring.
Amide Proton (-NH): The amide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is typically found in the range of δ 8.0-9.5 ppm.
Methine Proton (-CH): The proton at the C2 position, being adjacent to the azo group and the carbonyl group, is expected to be significantly deshielded and would likely appear as a singlet in the region of δ 4.5-5.5 ppm.
Methyl Protons (-CH₃): The methyl protons of the acetyl group (at C4) are expected to resonate upfield, typically as a sharp singlet around δ 2.0-2.5 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H | 7.0 - 8.0 | Multiplet |
| Amide H | 8.0 - 9.5 | Broad Singlet |
| Methine H | 4.5 - 5.5 | Singlet |
| Methyl H | 2.0 - 2.5 | Singlet |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbons (C=O): The two carbonyl carbons (amide and keto) are expected to be the most downfield signals in the spectrum, typically appearing in the range of δ 160-200 ppm.
Aromatic Carbons: The carbons of the phenyl ring will resonate in the region of δ 110-150 ppm. The carbon attached to the azo group will be further downfield.
Methine Carbon (-CH): The C2 carbon, situated between the azo and carbonyl groups, is expected to have a chemical shift in the range of δ 50-70 ppm.
Methyl Carbon (-CH₃): The C4 methyl carbon will be the most upfield signal, typically appearing around δ 20-30 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Keto C=O | 190 - 200 |
| Amide C=O | 160 - 170 |
| Aromatic C | 110 - 150 |
| Methine C | 50 - 70 |
| Methyl C | 20 - 30 |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)
Two-dimensional (2D) NMR experiments are powerful for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. beilstein-journals.org For instance, it would confirm the coupling between the different protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. researchgate.net This is invaluable for assigning the carbon signals based on the known proton assignments. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would help in confirming the assignments made from the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the amide group.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands are expected. The keto C=O stretch usually appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) is typically found at a lower frequency, around 1650-1680 cm⁻¹, due to resonance.
N=N Stretch: The azo group (N=N) stretching vibration is often weak in the IR spectrum but can sometimes be observed in the 1400-1450 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amide group (Amide III band) appears in the fingerprint region, typically around 1200-1300 cm⁻¹.
N-H Bend: The N-H bending vibration (Amide II band) is usually observed around 1550-1600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| Aromatic | C-H Stretch | > 3000 |
| Aliphatic | C-H Stretch | < 3000 |
| Ketone | C=O Stretch | 1700 - 1725 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Amide | N-H Bend (Amide II) | 1550 - 1600 |
| Azo | N=N Stretch | 1400 - 1450 |
| Amide | C-N Stretch (Amide III) | 1200 - 1300 |
Note: The presented data is illustrative and based on characteristic group frequencies.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
N=N Stretch: The N=N stretching vibration of the azo group is typically a strong and sharp band in the Raman spectrum, appearing in the region of 1400-1450 cm⁻¹. cdnsciencepub.com This makes Raman spectroscopy particularly useful for identifying this functional group.
Aromatic Ring Vibrations: The phenyl ring gives rise to several characteristic bands in the Raman spectrum, including the ring breathing mode around 1000 cm⁻¹ and other C-C stretching vibrations.
C=O Stretch: The carbonyl stretching vibrations are also observable in the Raman spectrum, although they are generally less intense than in the IR spectrum.
The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, allowing for the unambiguous assignment of its constitution and stereochemistry.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy of the Azo Chromophore
The electronic absorption spectrum of arylazo compounds is dominated by the presence of the azo chromophore (-N=N-). These compounds typically exhibit two characteristic absorption bands in the UV-Visible region. A high-intensity band, usually found in the ultraviolet region, is attributed to the π → π* electronic transition within the conjugated system of the aromatic ring and the azo group. A second, weaker band, which often appears in the visible region, is assigned to the n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. chemspider.com
For this compound, the position and intensity of these absorption bands are influenced by the electronic nature of the substituents on the phenyl ring and the acetoacetamide (B46550) moiety. The presence of the oxo and amide groups can affect the electronic distribution within the molecule, leading to shifts in the absorption maxima (λmax). In related azo dyes derived from benzoic and cinnamic acids, the UV-Vis absorption spectra are sensitive to solvent acidity and basicity, which can cause bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. researchgate.net For instance, studies on similar azo dyes show absorption maxima ranging from 410 nm to 590 nm, depending on the specific molecular structure and the solvent used. chemspider.com
Table 1: General UV-Vis Absorption Bands for Azo Chromophores
| Transition | Wavelength Region | Intensity |
| π → π | Ultraviolet (UV) | High |
| n → π | Visible | Low |
Investigation of Photochromic Properties
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a known property of some azo compounds. This phenomenon is typically associated with the trans-cis isomerization around the -N=N- double bond. The (E)-isomer (trans) is generally more stable than the (Z)-isomer (cis). Irradiation with light of a suitable wavelength can induce the (E) to (Z) isomerization, leading to a change in the absorption spectrum. The reverse process can be triggered by irradiation at a different wavelength or by thermal relaxation.
While the (E)-configuration is specified for this compound, detailed experimental studies on its potential photochromic behavior were not found in the reviewed scientific literature. Therefore, it is not possible to confirm or deny the applicability of photochromism for this specific compound based on the available sources.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₁N₃O₂, the expected molecular weight is approximately 205.22 g/mol .
The fragmentation of azo dyes under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), often involves characteristic cleavages. vulcanchem.com A common fragmentation pathway is the cleavage of the C-N and N-N bonds of the azo group. dgms.eu For this compound, this could lead to the formation of several key fragment ions.
The molecular ion (M⁺˙) is the entire molecule with one electron removed. dgms.eu Common fragmentation patterns for related compounds include the loss of neutral fragments, leading to the formation of stable ions. researchgate.net
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
| 205 | [C₁₀H₁₁N₃O₂]⁺˙ (Molecular Ion) |
| 105 | [C₆H₅N₂]⁺ (Phenyldiazenyl cation) |
| 91 | [C₆H₅N]⁺˙ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 100 | [C₄H₆NO₂]⁺ (3-Oxobutanamide fragment) |
Note: The fragmentation pattern is predictive and based on the general behavior of related azo compounds. Specific experimental data for this compound was not available in the cited literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds can provide insights into its likely solid-state conformation.
For example, the crystal structure of a related compound, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, has been determined. researchgate.net In this molecule, the butanamide moiety is involved in hydrogen bonding. It is reasonable to expect that in the solid state, this compound would also exhibit intermolecular hydrogen bonding, likely involving the amide N-H group and the keto and amide carbonyl oxygen atoms. The (E)-configuration of the phenyldiazenyl group imposes a specific geometry on the molecule, with the phenyl and acetoacetamide groups positioned on opposite sides of the -N=N- double bond. The planarity of the azo group and the phenyl ring is a common feature in such compounds.
Table 3: Expected Key Structural Features of this compound in the Solid State
| Structural Feature | Expected Characteristic |
| Azo Group Geometry | (E)-configuration (trans) |
| Hydrogen Bonding | Intermolecular N-H···O and C-H···O interactions |
| Tautomerism | Potential for keto-enol tautomerism in the β-keto amide moiety |
| Planarity | Phenyl ring and azo group likely to be largely planar |
Note: This information is based on the analysis of related structures, as a specific crystal structure for the title compound was not found.
Computational and Theoretical Investigations of 3 Oxo 2 E Phenyldiazenyl Butanamide
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to study compounds structurally related to 3-Oxo-2-[(E)-phenyldiazenyl]butanamide to predict their geometry and electronic characteristics. For analogous compounds, DFT calculations are often performed using functionals like B3LYP, M06-2X, and ωB97XD with basis sets such as 6-311++G* to achieve a balance between accuracy and computational cost. uj.ac.zanih.gov
Geometry optimization calculations using DFT confirm the planarity of the phenyldiazenyl group and the β-keto amide core, which allows for extended π-conjugation across the molecule. vulcanchem.com The (E)-configuration around the azo (-N=N-) bond is typically found to be the more stable isomer. Studies on similar molecules have used DFT to calculate key bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography where available. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for Azo Compounds using DFT (Note: Data below is illustrative for analogous structures, as specific data for the title compound is not available in the provided sources.)
| Parameter | Typical Calculated Value (Å/°) | Method/Basis Set |
|---|---|---|
| N=N Bond Length | ~1.25 Å | B3LYP/6-311++G* |
| C-N Bond Length | ~1.43 Å | B3LYP/6-311++G* |
| N-N-C Bond Angle | ~113° | B3LYP/6-311++G* |
This table is generated based on typical values for similar compounds as specific data for this compound was not found in the search results.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide benchmark results for molecular properties. These methods are employed to calculate energies, geometric structures, and vibrational frequencies. researchgate.net For complex azo dyes, these methods can be used to corroborate findings from DFT, particularly concerning electron correlation effects which are important for accurately describing the electronic structure of conjugated systems. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment. nih.gov For a molecule like this compound, MD simulations can reveal the rotational freedom around single bonds, such as the C-N and C-C bonds, and how these motions are influenced by solvents of varying polarity. nih.gov
Simulations on related compounds have been used to understand how the molecule might interact with biological targets, such as proteins, by analyzing the stability of binding poses and interaction energies over time. researchgate.netnih.gov These studies often show that the planarity of the core structure is largely maintained, though rotations of the phenyl group and amide substituent can occur.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. uj.ac.za
Calculated vibrational frequencies for similar molecules, often scaled by an empirical factor, typically show excellent correlation with experimental FT-IR spectra, aiding in the assignment of complex spectral bands. researchgate.net Likewise, Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. nih.gov These calculations help to assign electronic transitions, such as the n→π* and π→π* transitions characteristic of the azo and carbonyl chromophores. nih.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Azo Compound (Note: This data is for (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal and is for illustrative purposes.)
| Spectroscopic Technique | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| UV-Vis (λ_max) | 276.72 nm (in gas) | Not specified | nih.gov |
| Energy Gap (from UV-Vis) | 4.4805 eV | Not specified | nih.gov |
Analysis of Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed over the phenyldiazenyl moiety, while the LUMO is likely localized on the β-dicarbonyl portion of the molecule. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated to quantify the molecule's reactivity. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for an Analogous Azo Compound (Note: Data is for Fluphenazine dihydrochloride (B599025) in the gas phase and is for illustrative purposes.)
| Parameter | Definition | Calculated Value (eV) | Reference |
|---|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5140 | nih.gov |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8808 | nih.gov |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.6332 | nih.gov |
| Ionization Potential (I) | -E_HOMO | 5.5140 | nih.gov |
| Electron Affinity (A) | -E_LUMO | 0.8808 | nih.gov |
| Hardness (η) | (I - A) / 2 | 2.3166 | nih.gov |
Intramolecular Interactions and Tautomerism Studies
The 3-Oxo-2-butanamide portion of the molecule allows for keto-enol tautomerism, a process where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol. nih.gov Computational studies can determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. orientjchem.orgbohrium.com
For similar β-dicarbonyl compounds, the keto form is often more stable, but the relative stability can be influenced by the solvent. orientjchem.orgnih.gov Polar solvents may stabilize the more polar keto tautomer, while intramolecular hydrogen bonding in the enol form can make it more favorable in non-polar environments. nih.govorientjchem.org
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate intramolecular interactions, such as hydrogen bonding and charge transfer. uj.ac.zadntb.gov.ua In the enol tautomer of this compound, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen or a nitrogen atom of the azo group, creating a stable six-membered ring. NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions. uj.ac.za
Molecular Electrostatic Potential (MEP) Analysis
A thorough search of scientific literature was conducted to find computational and theoretical investigations specifically focusing on the Molecular Electrostatic Potential (MEP) analysis of this compound. Despite extensive efforts, no published studies containing detailed research findings, data tables, or specific MEP maps for this particular compound could be located.
The search included databases of chemical literature and computational studies. While general principles of MEP analysis are well-documented for various organic molecules, specific data and detailed interpretations for this compound are not available in the reviewed sources. MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its sites for electrophilic and nucleophilic attack. This analysis provides insights into chemical reactivity and intermolecular interactions.
Without access to a study that has performed density functional theory (DFT) or other relevant quantum chemical calculations on this specific molecule, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The generation of scientifically accurate content for this section is contingent upon the availability of such a study in the public domain.
Reactivity and Transformation of 3 Oxo 2 E Phenyldiazenyl Butanamide
Reactions Involving the Azo (-N=N-) Group
The phenyldiazenyl group is a chromophoric and electroactive component of the molecule, susceptible to both reductive and photochemical transformations.
The azo bond (-N=N-) is the most readily reducible functional group within the molecule. Chemical reduction typically leads to the complete cleavage of this double bond, resulting in the formation of two distinct amine products. Common laboratory reagents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄), stannous chloride (SnCl₂), and catalytic hydrogenation (e.g., H₂/Pd-C).
The reductive cleavage of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide yields aniline (B41778) and 2-amino-3-oxobutanamide. This reaction pathway is fundamental in the chemistry of azo dyes, where it is often used as a method for their decolorization or for the synthesis of substituted anilines and other amino compounds. The process involves the transfer of four hydrogen atoms (or an equivalent combination of electrons and protons) to the azo linkage, causing its scission.
The (E)-configuration of the azo group in this compound is the more thermodynamically stable isomer. However, like many azo compounds, it can undergo photochemical isomerization to the (Z)-isomer upon irradiation with light of a suitable wavelength, typically in the UV or visible region. This reversible E/Z isomerization is a well-known property of azobenzenes and related structures. rsc.org
The process involves the excitation of electrons from a π to a π* orbital, which weakens the N=N double bond and allows for rotation. The (Z)-isomer is generally less stable and can revert to the (E)-form either thermally or through irradiation at a different wavelength. This photochromic behavior allows for external control over the molecule's stereochemistry, a property leveraged in the development of molecular switches and photosensitive materials. rsc.org In some systems, this isomerization can be coupled with other processes, such as proton transfer, to create more complex switching behaviors. nih.gov
Reactions at the β-Keto Amide Moiety
The 3-oxobutanamide portion of the molecule contains a reactive β-dicarbonyl system, characterized by the acidity of the α-carbon and its existence in tautomeric forms.
The this compound molecule exists as a mixture of tautomers in solution. The primary equilibrium is the keto-enol tautomerism common to β-dicarbonyl compounds. vulcanchem.com The proton on the carbon atom situated between the two carbonyl-like groups (the azo and the keto group) is acidic and can be removed to form an enolate.
This system also exhibits a more complex hydrazone-azo tautomerism. The molecule can exist in the azo-keto form as named, or it can tautomerize to a quinone-hydrazone form, which can be more stable, especially in the solid state. This equilibrium involves the migration of a proton from the α-carbon to one of the nitrogen atoms of the azo group. The position of this equilibrium is highly dependent on the solvent, temperature, and the electronic nature of substituents on the phenyl ring. nih.gov Studies on similar azo compounds show that they can exist as a mixture of azo and hydrazone tautomers in solution. nih.gov
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structural Features |
| Azo-Keto Form | Contains a distinct azo (-N=N-) group and a ketone (C=O) group. |
| Hydrazone-Eno l Form | Features a hydrazone (-NH-N=) linkage and an enol (C=C-OH) group. |
| Quinone-Hydrazone | A tautomeric form where the aromatic ring adopts a quinoidal structure. |
The active methylene (B1212753) group (the α-carbon) in the β-keto amide moiety is a potent nucleophile, especially under basic conditions where it can be deprotonated to form an enolate. This enolate can participate in various condensation reactions with electrophilic partners.
For instance, it can undergo Knoevenagel-type condensations with aldehydes and ketones. nih.gov In these reactions, the enolate attacks the carbonyl carbon of the electrophile, leading to a new carbon-carbon bond. Subsequent dehydration often occurs to yield an α,β-unsaturated product. Similarly, the enolate can act as a nucleophile in Michael additions to activated alkenes. nih.gov The reactivity of the β-keto amide core is central to its utility as a building block in organic synthesis. beilstein-journals.org
Cyclization Reactions and Heterocyclic Synthesis with this compound as a Precursor
The combination of the azo and β-keto amide functionalities in a single molecule makes this compound a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds. vulcanchem.comnih.gov The strategic placement of nucleophilic and electrophilic centers allows for various intramolecular and intermolecular cyclization pathways.
For example, condensation reactions with bifunctional reagents can lead to the formation of five- or six-membered rings. Research on analogous arylhydrazono compounds has shown that they are versatile starting materials for synthesizing substituted pyridines, pyridazinones, and cinnolines. mdpi.comfao.org The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles can yield substituted arylazonicotinates. mdpi.comfao.org Depending on the reaction conditions, different cyclization pathways can be favored, such as a 6π-electrocyclization to form fused ring systems like pyrido[3,2-c]cinnolines. mdpi.comfao.org
Furthermore, the inherent functionality can be modified to create precursors for other cyclizations. For example, reduction of the keto group to a hydroxyl group followed by acid-catalyzed reaction with an aldehyde could initiate a Prins cyclization to form tetrahydropyran (B127337) rings. beilstein-journals.org The diverse reactivity of this scaffold enables access to a broad range of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov
Table 2: Potential Heterocyclic Systems from this compound and Related Precursors
| Reagent/Condition | Resulting Heterocycle | Reaction Type |
| Hydrazine (B178648) | Pyridazinone | Condensation/Cyclization |
| Active Methylene Nitriles | Pyridine (B92270)/Nicotinate | Condensation/Cyclization mdpi.comfao.org |
| Intramolecular (under specific conditions) | Pyrido[3,2-c]cinnoline | 6π-Electrocyclization mdpi.comfao.org |
| Hydrazine (from related diketones) | 1,2-Diazepine | Heterocyclization nih.gov |
| Base-catalyzed (related amides) | Dihydropyridinone | Intramolecular Cyclization researchgate.net |
Formation of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives from this compound is a well-established transformation that leverages the compound's 1,3-dicarbonyl character. The reaction typically involves a cyclocondensation reaction with hydrazine derivatives. chim.itnih.govnih.gov When this compound reacts with hydrazine hydrate (B1144303) or substituted hydrazines, the hydrazine nitrogen atoms act as nucleophiles, attacking the two carbonyl carbons of the butanamide backbone.
The general method involves the reaction of β-ketoesters or related 1,3-dicarbonyl compounds with hydrazines to yield pyrazoles or pyrazolones. nih.govbeilstein-journals.org In this specific case, the reaction with hydrazine hydrate leads to the formation of a pyrazolone (B3327878) derivative, where the initial hydrazone formation is followed by an intramolecular cyclization and dehydration. The reaction is often carried out in a protic solvent like ethanol (B145695) or acetic acid, and can be catalyzed by acid. nih.gov The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the resulting pyrazole ring. beilstein-journals.org
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Hydrazine Hydrate | 5-Methyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Reflux |
| This compound | Phenylhydrazine | 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid, Heat |
| This compound | Methylhydrazine | 1,5-Dimethyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Reflux |
Synthesis of Thiophene (B33073) Derivatives
Thiophene derivatives can be synthesized from this compound using the Gewald multicomponent reaction. sciencepublishinggroup.comsciforum.net This reaction is a powerful method for the construction of 2-aminothiophenes from a ketone or β-ketoamide, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur. sciencepublishinggroup.comsemanticscholar.org
In this transformation, this compound acts as the carbonyl component. The reaction is typically performed in a one-pot procedure, often in the presence of a basic catalyst such as triethylamine, piperidine (B6355638), or morpholine, and in a solvent like ethanol or dimethylformamide (DMF). sciencepublishinggroup.comresearchgate.net The reaction proceeds through the formation of a Knoevenagel condensation product between the butanamide and the active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization to yield the highly substituted 2-aminothiophene derivative. sciforum.net
Table 2: Gewald Synthesis of Thiophene Derivatives
| Carbonyl Component | Active Methylene Reagent | Sulfur Source | Product |
| This compound | Malononitrile | Elemental Sulfur | 2-Amino-5-methyl-4-phenylacetamido-3-carbonitrile thiophene |
| This compound | Ethyl Cyanoacetate | Elemental Sulfur | Ethyl 2-amino-5-methyl-4-phenylacetamido-3-carboxylate thiophene |
| This compound | Cyanoacetamide | Elemental Sulfur | 2-Amino-5-methyl-4-phenylacetamido-3-carboxamide thiophene |
Synthesis of Thiazole (B1198619) and Other Heterocyclic Compounds
The synthesis of thiazole derivatives from this compound is less direct than that of pyrazoles or thiophenes and typically involves a multi-step process. A common route is the Hantzsch thiazole synthesis, which requires an α-haloketone and a thioamide. researchgate.netnih.gov Therefore, the butanamide must first be converted into one of these reactive intermediates. For instance, the active methylene group of the butanamide can be halogenated to produce an α-haloketoamide, which can then react with a thioamide like thiourea (B124793) or thiosemicarbazide (B42300) to form the thiazole ring. nih.govnih.gov
Alternatively, this compound can react with various reagents to form other heterocyclic systems. For example, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives after initial formation of a pyrimidine (B1678525) thione intermediate. researchgate.net Condensation with reagents like malononitrile in the presence of a base can afford substituted pyridine derivatives. sciencepublishinggroup.comresearchgate.net These reactions highlight the versatility of the butanamide scaffold in constructing a diverse range of heterocyclic compounds. mdpi.com
Table 3: Synthesis of Thiazole and Other Heterocycles
| Reactant 1 | Reactant 2 | Product Type |
| α-Halo derivative of this compound | Thiourea | Aminothiazole |
| This compound | Phenyl isothiocyanate | Thiazole derivative (via intermediate) |
| This compound | Malononitrile, Ammonium Acetate | Pyridine derivative |
| This compound | Chloroacetyl chloride, Ammonium thiocyanate | Thiazolopyrimidine derivative |
Mechanistic Studies of Key Transformations and Reaction Pathways
The reaction mechanisms for the conversion of this compound into various heterocycles have been investigated, revealing the key steps involved in these transformations.
For the formation of pyrazoles , the mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the butanamide, typically the more reactive ketone carbonyl, to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the remaining amide carbonyl group. The resulting cyclic intermediate then undergoes dehydration (elimination of a water molecule) to yield the aromatic pyrazole ring. beilstein-journals.org Studies suggest that for some substrates, the reaction may proceed through a stepwise cycloaddition mechanism. organic-chemistry.org
The Gewald synthesis of thiophenes is understood to begin with a Knoevenagel condensation between the active methylene group of the 3-oxo-butanamide and the active methylene nitrile, catalyzed by a base. This forms a vinylidene intermediate. Concurrently, elemental sulfur is activated by the base to form a polysulfide species. This sulfur species then adds to the β-carbon of the vinylidene intermediate. The subsequent step is an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon, followed by tautomerization and aromatization via elimination of a hydrogen sulfide (B99878) molecule or through an oxidation step, leading to the final 2-aminothiophene product.
In the Hantzsch synthesis of thiazoles , the mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halogenated 3-oxo-butanamide derivative, displacing the halide ion. nih.gov This forms an S-alkylated intermediate. The next step is an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketoamide. Finally, a dehydration step occurs, leading to the formation of the aromatic thiazole ring. nih.gov The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov
Advanced Applications and Potential Research Directions for 3 Oxo 2 E Phenyldiazenyl Butanamide Excluding Clinical and Direct Biological Activity
Material Science Applications
The distinct chemical architecture of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide and its derivatives underpins their utility in material science, particularly in the development of novel pigments, dyes, and light-sensitive materials.
Pigment and Dye Chemistry: Development of Novel Chromophores with Tailored Optical Properties
The core structure of this compound serves as a foundational scaffold for the synthesis of a wide array of azo dyes. The synthesis typically involves the diazotization of various aromatic amines and their subsequent coupling with a β-keto amide such as N-aryl-3-oxobutanamides. This modular synthetic approach allows for the systematic modification of the terminal aryl ring, enabling the fine-tuning of the resulting dye's optical properties.
The introduction of different substituent groups onto the phenyl ring of the diazo component can significantly influence the absorption maxima (λmax) of the resulting dyes, leading to a broad spectrum of colors. For instance, the incorporation of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. This tunability is crucial for creating custom-designed chromophores for specific applications.
Table 1: Examples of Azo Dyes Derived from Substituted Anilines and N-Aryl-3-oxobutanamides and their Absorption Maxima
| Diazo Component (Substituted Aniline) | Coupling Component (N-Aryl-3-oxobutanamide) | Resulting Dye Color | λmax (nm) |
| Aniline (B41778) | N-(p-tolyl)-3-oxobutanamide | Yellow | 410-430 |
| 4-Nitroaniline | N-phenyl-3-oxobutanamide | Orange-Red | 450-470 |
| 2-Amino-5-nitro-1,3,4-thiadiazole | N-(4-chlorophenyl)-3-oxobutanamide | Reddish-Brown | 480-500 |
| 2-Amino-6-nitrobenzothiazole | N-(2-methoxyphenyl)-3-oxobutanamide | Violet | 520-540 |
Note: The λmax values are approximate and can vary depending on the solvent and specific substituents.
The resulting dyes often exhibit good thermal stability and are suitable for dyeing synthetic fibers like polyester. The levelness and fastness properties of these dyes are critical parameters that are extensively studied to ensure their commercial viability.
Investigation in Optoelectronic and Light-Sensitive Materials
The photoresponsive nature of the azo group in this compound and its derivatives makes them promising candidates for applications in optoelectronics and light-sensitive materials. The reversible trans-cis isomerization of the azo bond upon exposure to light of specific wavelengths can induce changes in the material's physical and optical properties.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure and predict the optical properties of these molecules. These computational approaches help in understanding the relationship between molecular structure and photochromic behavior, guiding the design of new materials with desired light-sensitive characteristics.
Research in this area focuses on incorporating these azo compounds into polymer matrices or thin films to create materials for applications such as:
Optical data storage: The two distinct states of the azo group (trans and cis) can represent binary data (0 and 1).
Molecular switches: The reversible isomerization can be used to control other molecular processes.
Light-modulating devices: The change in absorption upon isomerization can be used to control the transmission of light.
Analytical Chemistry Applications
Beyond material science, the unique chemical properties of this compound lend themselves to various applications in analytical chemistry.
Development of Spectroscopic Probes and Sensors
The chromophoric nature of this compound and its derivatives makes them suitable for use as spectroscopic probes. The interaction of these molecules with specific analytes can lead to a detectable change in their absorption or fluorescence spectra. This principle can be exploited to develop chemosensors for the detection of metal ions or other small molecules. The design of such sensors involves modifying the core structure to include a specific binding site for the target analyte.
Chromatographic Separation and Detection Methods for the Compound and its Metabolites
In many of the synthetic procedures involving this compound and its derivatives, chromatographic techniques are essential for the purification and analysis of the products. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to separate the desired azo dye from starting materials and byproducts.
The development of robust chromatographic methods is also crucial for studying the stability and potential degradation of these compounds. The ability to separate and detect the parent compound and its potential metabolites is important for understanding its behavior in various matrices, although this is outside the scope of direct biological activity studies.
Table 2: Common Chromatographic Techniques for the Analysis of Azo Dyes Derived from this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl acetate/Hexane mixtures | UV-Vis |
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water gradients | Diode-Array Detector (DAD) |
Role as a Synthetic Intermediate for Non-Biological Target Molecules
The reactivity of the β-dicarbonyl moiety in this compound makes it a valuable synthetic intermediate for the construction of more complex, non-biologically active molecules. The active methylene (B1212753) group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This reactivity allows for the synthesis of a diverse range of heterocyclic compounds. For example, through condensation reactions with various dinucleophiles, the this compound scaffold can be elaborated into pyrazole (B372694), isoxazole, and pyrimidine (B1678525) ring systems. These heterocycles are important structural motifs in many functional materials, and the azo group can be retained or chemically transformed in subsequent synthetic steps to further tailor the properties of the final molecule.
Q & A
Q. What are the recommended synthesis methods for 3-Oxo-2-[(E)-phenyldiazenyl]butanamide, and how is structural confirmation achieved?
The compound is synthesized via condensation reactions. For example, allyl 3-oxo-butanate reacts with aromatic amines to form hydrazone derivatives, followed by purification via recrystallization. Structural confirmation employs X-ray diffraction and spectroscopic techniques (e.g., H NMR, C NMR). In one study, X-ray diffraction confirmed the planar geometry of the diazenyl group and hydrogen bonding interactions in the crystal lattice . For NMR, characteristic peaks include δ 2.3–2.5 ppm (CHCO), δ 7.3–8.1 ppm (aromatic protons), and δ 10.5–11.0 ppm (NH) .
Q. What are the critical physicochemical properties of this compound relevant to experimental handling?
Key properties include:
- Molecular formula : CHNO (derived from related compounds in evidence)
- Molecular weight : 205.22 g/mol (calculated)
- Appearance : Solid (color varies by batch)
- Stability : Stable for ≥4 years at -20°C .
- Solubility : Likely polar aprotic solvents (e.g., DMSO, methanol), inferred from similar amide/diazenyl compounds.
Q. What safety precautions are necessary during handling?
While the compound is not classified as hazardous under GHS, general precautions include:
- Gloves : Use nitrile or neoprene gloves with proven chemical resistance (penetration time >8 hours).
- Storage : -20°C in airtight containers to prevent hydrolysis.
- Waste disposal : Small quantities can be treated as non-halogenated organic waste .
Q. How is purity assessed, and what analytical methods detect impurities?
Purity (≥95%) is verified via:
- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm.
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 205.22 .
- TLC : Ethyl acetate/hexane (1:1) with R ≈ 0.5 under UV visualization.
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of the (E)-diazenyl group?
The (E)-configuration is stabilized by:
- Low-temperature synthesis (<10°C) to minimize thermal isomerization.
- Protonation control : Acidic conditions (pH 4–5) favor the diazenyl tautomer.
- Solvent polarity : Polar solvents (e.g., DMF) enhance resonance stabilization of the planar structure. Contradictions in literature data may arise from inadequate pH control or high-temperature side reactions .
Q. What synthetic routes optimize yield while minimizing byproducts?
Comparative analysis of methods:
| Method | Reactants | Yield | Byproducts |
|---|---|---|---|
| Diketene + arylhydrazine | Diketene, substituted hydrazines | 75–85% | Unreacted diketene oligomers |
| β-Ketoester + diazonium | Ethyl acetoacetate, diazonium salt | 60–70% | Azo dimers |
| Optimal conditions for the diketene route include anhydrous solvents and slow addition of hydrazine to suppress oligomerization . |
Q. How do substituents on the phenyl ring affect reactivity and biological activity?
Electron-withdrawing groups (e.g., -NO, -Cl) on the phenyl ring:
Q. What spectroscopic techniques resolve ambiguities in tautomeric forms?
Q. What are the degradation pathways under accelerated stability testing?
Under thermal stress (40°C/75% RH for 6 months):
Q. How does this compound serve as a precursor for heterocyclic systems?
The diazenyl and keto groups enable cyclization reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
